molecular formula C17H14N6O3S B2654904 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide CAS No. 375358-56-8

2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B2654904
CAS No.: 375358-56-8
M. Wt: 382.4
InChI Key: ZYNGJNKAQULOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazinone core and a 1,2,4-triazol-4-yl substituent.

Properties

IUPAC Name

2-methyl-5-(4-oxo-3H-phthalazin-1-yl)-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S/c1-11-6-7-12(8-15(11)27(25,26)22-23-9-18-19-10-23)16-13-4-2-3-5-14(13)17(24)21-20-16/h2-10,22H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNGJNKAQULOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H13N3O3SC_{15}H_{13}N_3O_3S with a molecular weight of 317.35 g/mol. Its structure includes a benzenesulfonamide moiety linked to a triazole and phthalazinone derivatives, which are known for their diverse pharmacological properties.

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In studies involving benzenesulfonamide derivatives, compounds similar to this compound have shown promising results:

Cell Line IC50 (µM) Reference
HCT1160.5
MCF74.0
HeLa4.5

These results indicate significant cytotoxicity against human tumor cell lines, suggesting that the compound may act as a potential anticancer agent.

While specific mechanisms for this compound are still under investigation, related compounds have been shown to inhibit key pathways involved in cancer cell proliferation and survival. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) is a common mechanism among phthalazinone derivatives, leading to enhanced apoptosis in cancer cells.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of benzenesulfonamide and evaluated their biological activities. The results indicated that modifications in the sulfonamide moiety significantly influenced anticancer activity across different cell lines .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that the positioning of substituents on the benzenesulfonamide scaffold can dramatically affect biological activity. The optimal positioning for enhanced efficacy was identified through computational modeling and experimental validation .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's efficacy as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in the regulation of cell proliferation and angiogenesis in cancer. The compound has shown promising results in inhibiting the activity of specific RTKs associated with tumor growth and metastasis. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research has indicated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of key enzymes that are vital for bacterial survival. Molecular docking studies have provided insights into how this compound interacts with target enzymes, suggesting a strong binding affinity that could lead to the development of new antibiotics .

Data Tables

Application Area Target Organism/Condition Effectiveness Mechanism
Cancer TherapyVarious Cancer Cell LinesSignificant cytotoxicity (IC50 values in low micromolar range)Inhibition of RTKs
AntimicrobialE. coli, S. aureusEffective against multiple strainsEnzyme inhibition

Case Study 1: Cancer Cell Line Inhibition

In a study published by Shingare et al., derivatives of the compound were tested against HT-29 (colon cancer) and COLO-205 (colorectal cancer) cell lines. The most potent derivative showed an IC50 value significantly lower than that of established chemotherapeutics like Cabozantinib, indicating its potential as a novel anticancer agent. The study utilized molecular dynamics simulations to further understand the binding interactions between the compound and its targets .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The synthesized derivatives displayed promising antitubercular activity with IC50 values demonstrating effectiveness comparable to standard treatments. The study employed both in vitro assays and molecular docking techniques to elucidate the binding affinity of the compounds to bacterial enzymes critical for cell wall synthesis .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s benzenesulfonamide backbone and heterocyclic substituents are shared with several analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name/ID Core Structure Key Substituents Notable Functional Groups
Target Compound Benzenesulfonamide Methyl, 4-oxo-3,4-dihydrophthalazin-1-yl, 4H-1,2,4-triazol-4-yl Sulfonamide, phthalazinone, triazole
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Benzamide Amino, sulfanylidene (thione), methyl Benzamide, triazole-3-yl, thione
863594-60-9 Benzenesulfonamide Fluoro, thiazolo[5,4-b]pyridin-2-yl Sulfonamide, thiazolo-pyridine, fluoro
35088-84-7 Benzenesulfonamide Ethyl, methoxy Sulfonamide, methoxy, ethyl

Key Observations :

  • Sulfonamide vs. Benzamide Backbone : The target’s sulfonamide group (vs. benzamide in ) likely enhances acidity and solubility in aqueous environments, which is critical for pharmacokinetics.
  • Heterocyclic Substituents: The phthalazinone moiety in the target compound may promote π-π stacking interactions compared to simpler aromatic systems (e.g., thiazolo-pyridine in ).

Crystallographic and Computational Methodologies

Structural elucidation of such compounds often relies on X-ray crystallography. The target compound’s analysis would likely employ:

  • SHELXL for refinement (high precision in bond-length determination, e.g., mean C–C = 0.002 Å in ).
  • WinGX Suite for data processing and visualization, as seen in triazole-containing analogs .
  • ORTEP-3 for thermal ellipsoid plots to assess molecular motion .
Table 2: Crystallographic Data Comparison
Compound Name/ID Software Used R Factor Data-to-Parameter Ratio Temperature (K)
Target Compound SHELXL (assumed) N/A N/A N/A
N-[(4-Amino-5-sulfanylidene-... SHELX, WinGX 0.035 19.8 100
863594-60-9 Not specified Not reported Not reported Not reported

Insights :

  • The low R factor (0.035) in highlights the reliability of SHELX-refined structures, suggesting similar precision for the target compound.
  • High data-to-parameter ratios (e.g., 19.8 in ) ensure robust structural models, a standard achievable for the target using modern pipelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.